Arohynapene B
Overview
Description
Arohynapene B is an anticoccidial compound produced by a strain of Penicillium sp. and has been isolated from the fermentation broth of this fungus. It has shown efficacy in inhibiting the growth of Eimeria tenella, a parasite responsible for coccidiosis in poultry, making it a potential candidate for treating this disease. The molecular structure of arohynapene B is characterized by a tetrahydronaphthalene core with a hydroxymethyl group and a dienylcarboxylic acid side chain, distinguishing it from its analog, arohynapene A .
Synthesis Analysis
The total synthesis of (±)-arohynapene B has been successfully achieved through a series of chemical reactions. The synthesis begins with the construction of the tetrahydronaphthalene ring via a Diels-Alder reaction. This key step involves the reaction between dimethyl acetylenedicarboxylate and a 1-(β-acetoxyvinyl)cyclohexene derivative, which itself is prepared from 3,5-dimethylcyclohexanone. The derivative is obtained through an Ag+-catalyzed rearrangement of a propargylic acetate derivative. The dienylcarboxylic acid side chain is then introduced using the Horner-Wadsworth-Emmons olefination, which is repeated with ethyl diethylphosphonoacetate to achieve the desired side chain length and unsaturation. The final step involves the careful removal of protecting groups to yield the target molecule, (±)-arohynapene B .
Molecular Structure Analysis
Arohynapene B's molecular structure is defined by its tetrahydronaphthalene skeleton, which is a saturated version of the naphthalene system with two additional methyl groups. The compound also features a hydroxymethyl group attached to the tetrahydronaphthalene ring and a conjugated dienylcarboxylic acid side chain. This structure is responsible for the compound's biological activity and its physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of arohynapene B are notable for their strategic use of the Diels-Alder reaction and the Horner-Wadsworth-Emmons olefination. The Diels-Alder reaction is a cycloaddition that forms six-membered rings efficiently, while the Horner-Wadsworth-Emmons olefination is a method for forming carbon-carbon double bonds. These reactions are key to constructing the complex molecular architecture of arohynapene B with the necessary stereochemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of arohynapene B are not detailed in the provided papers, the structure of the compound suggests it would exhibit properties typical of similar organic molecules. The presence of a conjugated dienylcarboxylic acid side chain could impart certain electronic characteristics, such as UV absorption, which might be useful in spectroscopic identification. The hydroxymethyl group could confer solubility in polar solvents and reactivity in chemical transformations. The overall lipophilicity of the molecule, influenced by the tetrahydronaphthalene core and methyl groups, would affect its bioavailability and interaction with biological targets .
Scientific Research Applications
Synthesis and Anticoccidial Activity
Arohynapene B, known for its anticoccidial properties, was successfully synthesized through a complex process involving the Diels-Alder reaction and the Ag+-catalyzed rearrangement. The tetrahydronaphthalene ring, a critical component of arohynapene B, was crafted using dimethyl acetylenedicarboxylate and 1-(β-acetoxyvinyl)cyclohexene, derived from 3,5-dimethylcyclohexanone. The final synthesis included a precise removal of protecting groups, yielding the compound with potential applications in antiparasitic therapy (Sugimura & Uchida, 2005).
Relevance to Augmented Reality in Science Learning
While not directly related to arohynapene B, augmented reality (AR) in science education is a significant area of research. AR aids in understanding complex scientific concepts and phenomena. It enhances students' spatial abilities, practical skills, and conceptual understanding, especially in inquiry-based scientific activities. AR technology in science education is still emerging, and further research is needed to explore its potential in enhancing learning experiences and adapting to learner characteristics (Cheng & Tsai, 2013).
Ocean Observation with Biogeochemical-Argo
In oceanography, Biogeochemical-Argo (BGC-Argo) is an essential tool for observing biogeochemical properties of the ocean. This network, equipped with advanced sensors, tracks critical variables like oxygen, nitrate, pH, chlorophyll a, suspended particles, and downwelling irradiance. BGC-Argo fills significant gaps in ocean-observing systems, aiding in understanding biogeochemical processes like the biological carbon pump and air-sea CO2 exchanges. This technology also supports managing ocean resources and exploration for new scientific discoveries (Claustre, Johnson, & Takeshita, 2020).
properties
IUPAC Name |
(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNDJROXVPBPBY-GGWOSOGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arohynapene B | |
CAS RN |
154445-09-7 | |
Record name | Arohynapene B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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